1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1-methyl-7-phenyl-6-(piperidinomethyl)-, monohydrobromide
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Overview
Description
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1-methyl-7-phenyl-6-(piperidinomethyl)-, monohydrobromide is a complex organic compound that belongs to the class of imidazopurines. These compounds are known for their diverse biological activities and potential therapeutic applications. The monohydrobromide salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1-methyl-7-phenyl-6-(piperidinomethyl)-, monohydrobromide typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of modifications such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its monohydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1-methyl-7-phenyl-6-(piperidinomethyl)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1-methyl-7-phenyl-6-(piperidinomethyl)-, monohydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1-methyl-7-phenyl-6-(piperidinomethyl)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopurine derivatives, such as:
- 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives with different alkyl or aryl substituents.
- Imidazopyridine and imidazopyrimidine compounds with analogous structures and properties.
Uniqueness
What sets 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1-methyl-7-phenyl-6-(piperidinomethyl)-, monohydrobromide apart is its specific combination of substituents, which confer unique chemical and biological properties. These properties may include enhanced solubility, stability, and specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
85592-20-7 |
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Molecular Formula |
C24H31BrN6O2 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
6-butyl-4-methyl-7-phenyl-8-(piperidin-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione;hydrobromide |
InChI |
InChI=1S/C24H30N6O2.BrH/c1-3-4-15-29-19(17-11-7-5-8-12-17)18(16-28-13-9-6-10-14-28)30-20-21(25-23(29)30)27(2)24(32)26-22(20)31;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3,(H,26,31,32);1H |
InChI Key |
ZRNBHYABOQNHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)CN4CCCCC4)C5=CC=CC=C5.Br |
Origin of Product |
United States |
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